Cas no 1448130-85-5 (4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine)

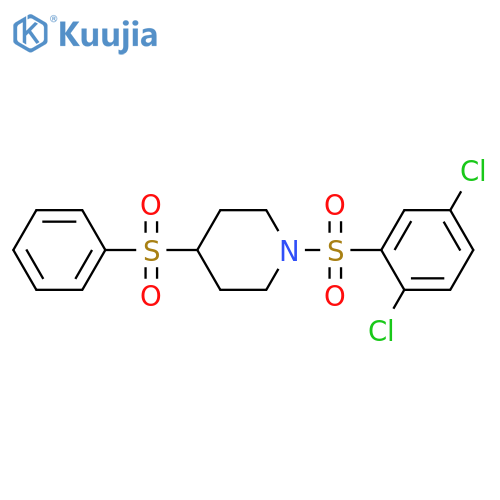

1448130-85-5 structure

商品名:4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine

CAS番号:1448130-85-5

MF:C17H17Cl2NO4S2

メガワット:434.357180356979

CID:6501039

4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine 化学的及び物理的性質

名前と識別子

-

- 4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine

- 4-(benzenesulfonyl)-1-(2,5-dichlorophenyl)sulfonylpiperidine

-

- インチ: 1S/C17H17Cl2NO4S2/c18-13-6-7-16(19)17(12-13)26(23,24)20-10-8-15(9-11-20)25(21,22)14-4-2-1-3-5-14/h1-7,12,15H,8-11H2

- InChIKey: QLNJLYSIZNPXQQ-UHFFFAOYSA-N

- ほほえんだ: N1(S(C2=CC(Cl)=CC=C2Cl)(=O)=O)CCC(S(C2=CC=CC=C2)(=O)=O)CC1

4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6441-2639-100mg |

4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine |

1448130-85-5 | 100mg |

$248.0 | 2023-09-09 | ||

| Life Chemicals | F6441-2639-40mg |

4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine |

1448130-85-5 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6441-2639-5μmol |

4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine |

1448130-85-5 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6441-2639-15mg |

4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine |

1448130-85-5 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6441-2639-10mg |

4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine |

1448130-85-5 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6441-2639-20mg |

4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine |

1448130-85-5 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6441-2639-75mg |

4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine |

1448130-85-5 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F6441-2639-30mg |

4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine |

1448130-85-5 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6441-2639-2mg |

4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine |

1448130-85-5 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6441-2639-4mg |

4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine |

1448130-85-5 | 4mg |

$66.0 | 2023-09-09 |

4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine 関連文献

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

1448130-85-5 (4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine) 関連製品

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬